molecular formula C28H26N2O8S B11157398 3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate

3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate

Cat. No.: B11157398
M. Wt: 550.6 g/mol
InChI Key: SPKLRHGXKJKXES-UHFFFAOYSA-N
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Description

3-(4-NITROPHENYL)-4-OXO-4H-CHROMEN-7-YL 6-(4-METHYLBENZENESULFONAMIDO)HEXANOATE is a complex organic compound that features a combination of chromenone and sulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-NITROPHENYL)-4-OXO-4H-CHROMEN-7-YL 6-(4-METHYLBENZENESULFONAMIDO)HEXANOATE typically involves multiple steps. One common approach is to start with the preparation of the chromenone core, followed by the introduction of the nitrophenyl group and the sulfonamide moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-NITROPHENYL)-4-OXO-4H-CHROMEN-7-YL 6-(4-METHYLBENZENESULFONAMIDO)HEXANOATE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(4-NITROPHENYL)-4-OXO-4H-CHROMEN-7-YL 6-(4-METHYLBENZENESULFONAMIDO)HEXANOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(4-NITROPHENYL)-4-OXO-4H-CHROMEN-7-YL 6-(4-METHYLBENZENESULFONAMIDO)HEXANOATE involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl and sulfonamide groups can form specific interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl derivatives: Compounds with similar nitrophenyl groups.

    Chromenone derivatives: Compounds with the chromenone core structure.

    Sulfonamide derivatives: Compounds containing the sulfonamide moiety.

Uniqueness

3-(4-NITROPHENYL)-4-OXO-4H-CHROMEN-7-YL 6-(4-METHYLBENZENESULFONAMIDO)HEXANOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C28H26N2O8S

Molecular Weight

550.6 g/mol

IUPAC Name

[3-(4-nitrophenyl)-4-oxochromen-7-yl] 6-[(4-methylphenyl)sulfonylamino]hexanoate

InChI

InChI=1S/C28H26N2O8S/c1-19-6-13-23(14-7-19)39(35,36)29-16-4-2-3-5-27(31)38-22-12-15-24-26(17-22)37-18-25(28(24)32)20-8-10-21(11-9-20)30(33)34/h6-15,17-18,29H,2-5,16H2,1H3

InChI Key

SPKLRHGXKJKXES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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